
3-Phenylnaphthalen-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenylnaphthalen-1-ol is an organic compound with the CAS Number: 30069-65-9 . It has a molecular weight of 220.27 and its IUPAC name is 3-phenyl-1-naphthol . It is a solid substance that should be stored in a dark place, sealed in dry, at room temperature .
Synthesis Analysis
The synthesis of 3-Phenylnaphthalen-1-ol involves the reaction of 3-Bromo-1-hydroxynaphthalene and Phenylboronic acid . The reaction is terminated, the organic layer is separated and the aqueous layer is extracted twice with 1 L of toluene. The collected organic layer is concentrated under reduced pressure and recrystallized from toluene and methanol to obtain the product .Molecular Structure Analysis
The molecular formula of 3-Phenylnaphthalen-1-ol is C16H12O . The InChI Code is 1S/C16H12O/c17-16-11-14 (12-6-2-1-3-7-12)10-13-8-4-5-9-15 (13)16/h1-11,17H .Physical And Chemical Properties Analysis
3-Phenylnaphthalen-1-ol has a melting point of 96-97.5 °C and a boiling point of 417.4±24.0 °C . Its density is predicted to be 1.176±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Agent Synthesis
A study by Kottapalle & Shinde (2021) focused on synthesizing derivatives of 1-(2-substitutedphenyl-2,3-dihydro-1H-benzo[b][1,4]diazepin-4-yl)naphthalene-2-ol. The compounds exhibited good antibacterial and antifungal activity, with certain derivatives showing activity comparable to standard drugs like fluconazole against specific pathogens (Kottapalle & Shinde, 2021).
Heat Transfer Fluids in Energy Applications
McFarlane et al. (2010) evaluated phenylnaphthalenes, including 1-phenylnaphthalene, for their suitability as heat transfer fluids in high-temperature energy applications. The study highlighted their low vapor pressure, high critical temperature, and resistance to thermal decomposition, which may make them suitable for applications up to 800 K (McFarlane et al., 2010).
Fluorescent Biomarkers
In a study by Magar, Edison, & Lee (2017), the synthesis of functionalized biarylols through Fe(OTf)3-catalyzed direct arylation of 1-diazonaphthalen-2(1H)-ones with arenes was achieved. The synthesized compounds, including 1-arylnaphthalen-2-ols, exhibited potential as fluorescent biomarkers for confocal imaging of clone cells (Magar et al., 2017).
Photophysics Research
Jockusch et al. (1997) investigated the photophysics of phosphine oxides using 1-phenylnaphthalene as a selective triplet quencher. The study provided insights into the α-cleavage and photochemical behaviors of these compounds, contributing to the understanding of their photophysical properties (Jockusch et al., 1997).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-phenylnaphthalen-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O/c17-16-11-14(12-6-2-1-3-7-12)10-13-8-4-5-9-15(13)16/h1-11,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAPYOCUYNJWAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3C(=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(E)-2-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-3-(thiophen-2-yl)acrylonitrile](/img/structure/B2419445.png)
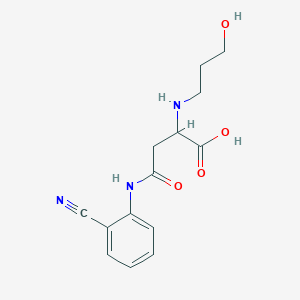
![5-chloro-1-[(3-chlorophenyl)methyl]-2-oxo-N-[4-(trifluoromethyl)phenyl]pyridine-3-carboxamide](/img/structure/B2419447.png)
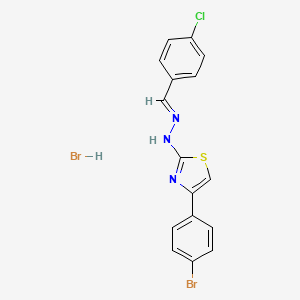
![7-Bromo-2-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B2419449.png)
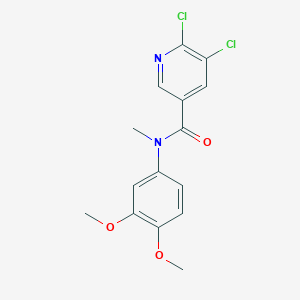
![2-[4-(5-methyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2419451.png)
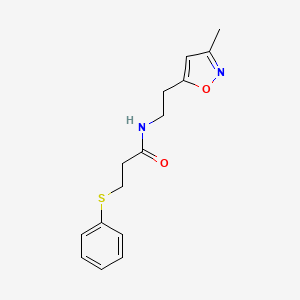
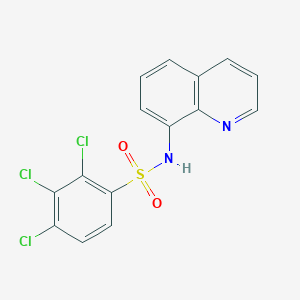
![7-[Cyclohexyl(hydroxy)methyl]-1,2,3,4-tetrahydroisoquinolin-1-one](/img/structure/B2419458.png)
![(E)-N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-2-phenylethenesulfonamide](/img/structure/B2419459.png)
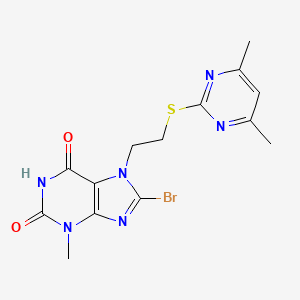

![4-({4-[(4,5-Dimethyl-6-oxo-1,6-dihydropyrimidin-1-yl)methyl]piperidin-1-yl}methyl)benzonitrile](/img/structure/B2419466.png)